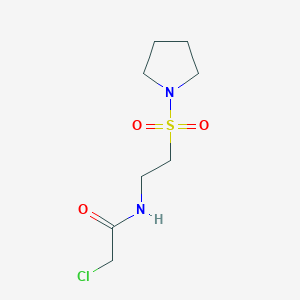
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylcyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzotriazole derivatives, such as the one you mentioned, are often used in various fields due to their unique chemical properties . They can act as corrosion inhibitors, antifreeze agents, and have applications in pharmaceuticals .
Molecular Structure Analysis
Benzotriazole derivatives generally have a benzene ring fused with a triazole ring . The exact structure of “N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylcyclohexanamine” would depend on the specific arrangement of these components.Chemical Reactions Analysis
Benzotriazole derivatives can participate in a variety of chemical reactions, often serving as intermediates in the synthesis of more complex compounds . The specific reactions “N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylcyclohexanamine” can undergo would depend on its exact structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylcyclohexanamine” would depend on its exact molecular structure . Benzotriazole derivatives can exhibit a wide range of properties due to the versatility of the benzotriazole moiety .科学的研究の応用
Synthesis and Chemical Reactivity
Synthesis and Structural Analysis
N-(1H-1,2,3-Benzotriazol-1-ylmethyl) compounds have been synthesized through various chemical reactions, showcasing their diverse chemical reactivity and potential for forming complex structures. For instance, synthesis processes have led to the formation of compounds with variable coordination modes, as demonstrated in the study of triphenyltin-functionalized 1H-(3,5-dimethylpyrazol-1-ylmethyl)-1,2,3-benzotriazole (Huang, Yang, Song Li, & L. Tang, 2016). Similarly, other studies have focused on creating and analyzing the structural properties of N-(1H-1,2,3-Benzotriazol-1-ylmethyl) derivatives, further highlighting their chemical versatility (Su-Qing Wang, F. Jian, & Huan-Qiang Liu, 2008).
Coordination Chemistry and Complex Formation
The use of N-(1H-1,2,3-Benzotriazol-1-ylmethyl) derivatives in forming metal complexes has been a significant area of research. These compounds have been used as ligands to construct complexes with metals like zinc and mercury, demonstrating their strong coordination ability. The resulting structures often exhibit unique properties suitable for various applications, such as in material science or catalysis (C. Liu, Xu-Ning Wei, Qiu-Ying Huang, & Xiang-Ru Meng, 2016).
Biological and Medicinal Chemistry
Antibacterial and Antifungal Activities
N-(1H-1,2,3-Benzotriazol-1-ylmethyl) derivatives have been explored for their potential antibacterial and antifungal activities. These studies have led to the development of compounds that show promising results against various bacterial and fungal species, indicating their potential in pharmaceutical applications (Ritu Sharma, Pushkal Samadhiya, S. D. Srivastava, & S. Srivastava, 2011).
Phototransformation and Environmental Degradation
The study of 1H-benzotriazole, a closely related compound, in environmental contexts has revealed insights into its phototransformation mechanisms. Understanding these mechanisms is crucial for assessing the environmental impact and degradation pathways of these compounds in aquatic environments, which can have implications for their use and management (Langping Wu, Shamsunnahar Suchana, R. Flick, et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-N-methylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c1-17(12-7-3-2-4-8-12)11-18-14-10-6-5-9-13(14)15-16-18/h5-6,9-10,12H,2-4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYDYJVYNMNHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CN1C2=CC=CC=C2N=N1)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylcyclohexanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2450536.png)

![1-(2-oxo-2-pyrrolidin-1-ylethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2450541.png)



![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(isochroman-3-ylmethyl)urea](/img/structure/B2450545.png)
![7-(4-chlorophenyl)-1,3-dimethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2450546.png)


![2-fluoro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2450555.png)


![7,8-dimethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2450559.png)